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Compound Name: 2,3-Butanedione-13C2

Cat. No.: B1147304 Get Quote

Introduction
Diacetyl (2,3-butanedione) is a critical flavor compound in many fermented beverages,

including wine. At low concentrations, it imparts a desirable buttery or nutty aroma, adding to

the complexity of the wine's sensory profile. However, at higher concentrations, it can be

perceived as an off-flavor. The presence of diacetyl in wine is primarily a result of malolactic

fermentation (MLF) carried out by lactic acid bacteria (LAB). Therefore, accurate and reliable

quantification of diacetyl is essential for winemakers to monitor and control the fermentation

process and ensure the final product's quality.

This application note details a robust and sensitive method for the determination of diacetyl in

wine using headspace solid-phase microextraction (HS-SPME) coupled with gas

chromatography-mass spectrometry (GC-MS) and an isotope dilution approach. Isotope

dilution, utilizing a deuterated internal standard (diacetyl-d6), provides high accuracy and

precision by correcting for matrix effects and variations in sample preparation and instrument

response.

Principle of the Method
Isotope Dilution Analysis (IDA) is a powerful quantitative technique that relies on the addition of

a known amount of an isotopically labeled analog of the analyte to the sample. In this case, a

deuterated form of diacetyl (diacetyl-d6) is used as the internal standard. The isotopically

labeled standard is chemically identical to the native analyte and therefore behaves similarly

during extraction, chromatography, and ionization.
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By measuring the ratio of the response of the native diacetyl to the isotopically labeled

standard using GC-MS, an accurate quantification can be achieved, as this ratio is independent

of sample volume, extraction efficiency, and injection volume variations.[1] This method

effectively compensates for potential losses during sample preparation and analysis, leading to

highly reliable results.[2]

Materials and Reagents
Samples: Red or white wine

Standards: Diacetyl (2,3-butanedione), Diacetyl-d6 (2,3-butanedione-d6)

Reagents: Sodium chloride (NaCl), analytical grade

Vials: 20 mL headspace vials with PTFE-faced septa

SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane

(DVB/CAR/PDMS)

Instrumentation
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

HS-SPME Autosampler

GC Column: e.g., DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d. x 0.25

µm film thickness)

Experimental Protocols
Sample Preparation

Pipette 5 mL of the wine sample into a 20 mL headspace vial.

Add a known amount of the deuterated internal standard (diacetyl-d6) solution to the vial.

The final concentration should be within the expected range of diacetyl in the wine samples

(e.g., 1 µg/mL).[3]
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Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample,

which enhances the release of volatile compounds into the headspace.[3]

Immediately seal the vial with a PTFE-faced septum and cap.

Vortex the sample for 30 seconds to ensure thorough mixing.

HS-SPME Procedure
Place the prepared vial in the autosampler tray.

Incubate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 15

minutes) to allow for equilibration of the volatile compounds between the sample and the

headspace.

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30

minutes) with agitation.

After extraction, the fiber is withdrawn and immediately transferred to the GC injector for

thermal desorption.

GC-MS Analysis
Desorption: The SPME fiber is desorbed in the hot GC inlet (e.g., at 250°C) for a set time

(e.g., 5 minutes) in splitless mode to transfer the analytes to the GC column.

Chromatographic Separation: The analytes are separated on the capillary column using a

temperature gradient program.

Mass Spectrometric Detection: The eluting compounds are detected by the mass

spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and

specificity.

Data Presentation
The following tables summarize typical quantitative parameters for the analysis of diacetyl in

wine by HS-SPME-GC-MS with isotope dilution.
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Table 1: HS-SPME and GC-MS Parameters

Parameter Value

HS-SPME

Fiber Type 50/30 µm DVB/CAR/PDMS

Incubation Temperature 40°C

Incubation Time 15 min

Extraction Time 30 min

Desorption Temperature 250°C

Desorption Time 5 min

GC

Column DB-WAX (30 m x 0.25 mm, 0.25 µm)

Carrier Gas Helium

Inlet Temperature 250°C

Oven Program
40°C (hold 2 min), ramp to 230°C at 10°C/min,

hold 5 min

MS

Ionization Mode Electron Ionization (EI), 70 eV

MS Transfer Line Temp 240°C

Ion Source Temp 230°C

Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Selected Ion Monitoring (SIM) Parameters
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Compound
Retention Time
(approx. min)

Quantifier Ion (m/z)
Qualifier Ion(s)
(m/z)

Diacetyl 4.5 86 43, 57

Diacetyl-d6 4.5 92 46, 60

Method Performance
The use of HS-SPME-GC-MS with isotope dilution offers excellent performance for the

quantification of diacetyl in wine.

Table 3: Method Validation Data

Parameter Typical Value Reference

Linearity (R²) > 0.995 [1]

Detection Limit (LOD) 0.01 µg/mL [3][4]

Quantification Range 0.01 - 10 µg/mL [3][4]

Repeatability (RSD) < 5% [1]

Recovery 95 - 105%

Visualization of Experimental Workflow and
Principle

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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